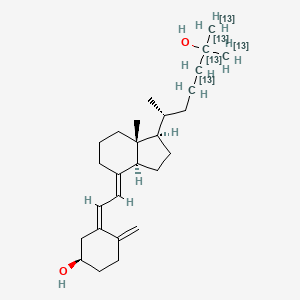

3-Epi-25-hydroxyvitamin D3-13c5

説明

Elucidation of the C3-Epimerization Pathway

The C3-epimerization pathway is thought to run in parallel with the conventional vitamin D metabolic cascade. nih.gov This means that all major vitamin D metabolites can potentially undergo epimerization at the C3 position. nih.gov The enzymes responsible for this conversion, however, have not yet been definitively identified. nih.govresearchgate.net

The conversion of 25(OH)D3 to its C3-epimer is an enzymatic process, though the specific epimerase responsible remains elusive. nih.govnih.gov It is hypothesized that this epimerization may be a function of immature vitamin D metabolism, particularly in infants. oup.com Some research suggests that the enzymes responsible for the standard hydroxylation steps in vitamin D metabolism might also be involved in C3-epimerization. nih.gov

One of the leading hypotheses for the C3-epimerization of 1α,25-dihydroxyvitamin D3 (the active form of vitamin D3) suggests a two-step process. The first step involves the dehydrogenation of the C-3 hydroxyl group, catalyzed by an as-yet-unidentified enzyme, to form a keto-intermediate. This intermediate is then likely converted by the same enzyme to the final 3-epi product. nih.gov Another proposed, though less likely, pathway involves dehydration followed by hydroxylation at the C-3 α position. nih.gov

Factors Influencing Endogenous 3-Epi-25-hydroxyvitamin D3 Production

The concentration of 3-epi-25-hydroxyvitamin D3 in the circulation is not uniform across the population and appears to be influenced by several factors, including age, genetics, and the availability of its precursor.

Significant age-related differences in the levels of 3-epi-25-hydroxyvitamin D3 have been observed. The highest concentrations are typically found in infants under one year of age, where it can constitute a substantial portion of the total circulating 25-hydroxyvitamin D. oup.comoup.com In this age group, an inverse relationship between age and the percentage of the C3-epimer has been noted, suggesting that the epimerization process may be more active during early development due to the immaturity of the vitamin D metabolic pathway. nih.govoup.com As infants grow older, the levels of this epimer tend to decrease and then remain relatively constant throughout adulthood. nih.govnih.gov

Table 1: Age-Related Variation in 3-Epi-25-hydroxyvitamin D3

| Age Group | Percentage of Total 25(OH)D3 as C3-Epimer | Key Findings |

| Infants (< 1 year) | 8.7% to 61.1% | High rates of C-3 epimerization may be due to immature vitamin D metabolism. nih.govoup.com |

| Adults | 0% to 47% (average 5.9%) | Levels are generally lower and more stable than in infants. nih.gov |

Recent research has begun to uncover the genetic underpinnings of C3-epimer levels. Studies have identified single nucleotide polymorphisms (SNPs) in genes related to the vitamin D pathway that contribute to variations in 3-epi-25-hydroxyvitamin D3 concentrations. nih.gov Specifically, genetic variations in the DHCR7/NADSYN1 and GC genes have been shown to explain a portion of the variance in C3-epimer levels. nih.gov Interestingly, the genetic factors influencing C3-epimers appear to be distinct from those affecting the non-epimeric forms of 25-hydroxyvitamin D. nih.govnih.gov For instance, the CYP2R1 gene, which is associated with non-C3-epimer levels, does not show a clear association with C3-epimer levels. nih.gov

Table 2: Genetic Polymorphisms and their Association with Vitamin D Metabolites

| Gene (SNP) | Association with C3-Epimer Levels | Association with Non-C3-Epimer Levels |

| DHCR7/NADSYN1 (rs12785878) | Associated with variation in C3-epimer levels. nih.gov | |

| GC (rs2282679) | Associated with variation in C3-epimer levels. nih.gov | Associated with variation in non-C3-epimer levels. nih.gov |

| CYP2R1 (rs2060793) | Not clearly associated. nih.gov | Clearly associated with non-C3-epimer levels. nih.gov |

Structure

3D Structure

特性

分子式 |

C27H44O2 |

|---|---|

分子量 |

405.6 g/mol |

IUPAC名 |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23-,24-,25+,27-/m1/s1/i3+1,4+1,6+1,16+1,26+1 |

InChIキー |

JWUBBDSIWDLEOM-JTPXXKCSSA-N |

異性体SMILES |

C[C@H](C[13CH2][13CH2][13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |

正規SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

製品の起源 |

United States |

Biosynthesis and Endogenous Formation of 3 Epi 25 Hydroxyvitamin D3

Comparative Analysis of Epimerization Pathways for Other Vitamin D Metabolites

The C-3 epimerization pathway, which involves the inversion of the hydroxyl group at the third carbon position of the A-ring, is now recognized as a significant route in the metabolism of vitamin D. nih.govresearchgate.net This process is not unique to a single vitamin D metabolite but appears to be a common pathway for several major forms. nih.gov The enzyme or enzyme system responsible for this transformation is known as an epimerase. While the specific gene encoding this epimerase has not yet been identified, research indicates that it is distinct from the well-known cytochrome P450 enzymes involved in vitamin D hydroxylation (CYP27B1, CYP24A1) and other hydroxysteroid epimerases. nih.govresearchgate.net

The epimerization process has been observed for several key vitamin D3 metabolites, including 25-hydroxyvitamin D3 (25(OH)D3), 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), and 24,25-dihydroxyvitamin D3 (24,25(OH)2D3). nih.govresearchgate.net Studies using various cultured cell lines, such as those from bone, colon, kidney, and liver, have demonstrated that these metabolites can be converted to their respective C-3 epimers: 3-epi-25(OH)D3, 3-epi-1α,25(OH)2D3, and 3-epi-24,25(OH)2D3. researchgate.netnih.gov

The rate and extent of epimerization can vary depending on the specific metabolite and the cell type. For instance, in rat osteosarcoma (UMR-106) cells, 25(OH)D3 shows a high specificity for C-3 epimerization. researchgate.net Research suggests that 25(OH)D3 and 1α,25(OH)2D3 are generally better substrates for C-3 epimerization than 24,25(OH)2D3. researchgate.net Furthermore, the production of different epimers can vary between cell lines. While some cell types produce equivalent amounts of 3-epi-25(OH)D3 and 3-epi-1α,25(OH)2D3, others, like Hep-G2 and MG-63 cells, predominantly produce 3-epi-25(OH)D3. nih.gov In contrast, a porcine kidney cell line was found to favor the production of 24,25(OH)2D3 over 3-epi-25(OH)D3. nih.govresearchgate.net

Once formed, these C-3 epimers can undergo further metabolism. For example, 3-epi-25(OH)D3 can be hydroxylated by CYP27B1 to form 3-epi-1α,25(OH)2D3, or by CYP24A1 to form 3-epi-24,25(OH)2D3. nih.govresearchgate.net This indicates that the epimerization pathway can intersect with the classical hydroxylation pathways of vitamin D metabolism.

The biological significance of these epimeric forms is an area of active investigation. Generally, C-3 epimers are considered to be less biologically active than their non-epimeric counterparts. nih.govresearchgate.net However, 3-epi-1α,25(OH)2D3 has been shown to possess some transcriptional and anti-proliferative activities. nih.govresearchgate.net The metabolic stability of 3-epi-1α,25(OH)2D3 is reportedly higher than its primary metabolite, and it is thought to have fewer calcemic effects. nih.gov

Below is a comparative table summarizing the C-3 epimerization of different vitamin D metabolites based on findings from various cell culture studies.

| Substrate Metabolite | Epimeric Product | Key Research Findings | References |

|---|---|---|---|

| 25-hydroxyvitamin D3 (25(OH)D3) | 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3) | Readily undergoes epimerization in various cell types. Considered a primary substrate for the epimerase enzyme. | nih.govnih.gov |

| 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3) | 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-1α,25(OH)2D3) | Epimerization occurs at a comparable rate to 25(OH)D3 in some cell lines. The product retains some biological activity. | nih.govnih.gov |

| 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) | 3-epi-24,25-dihydroxyvitamin D3 (3-epi-24,25(OH)2D3) | Generally a less favored substrate for epimerization compared to 25(OH)D3 and 1α,25(OH)2D3. | researchgate.netnih.gov |

Metabolism and Fate of 3 Epi 25 Hydroxyvitamin D3

Hydroxylation Pathways of 3-Epi-25-hydroxyvitamin D3

The metabolic journey of 3-epi-25-hydroxyvitamin D3 involves further hydroxylation, mirroring the pathways of its non-epimeric counterpart but with notable differences in enzyme kinetics and product profiles.

The conversion of 3-epi-25-hydroxyvitamin D3 to its more active form, 3-epi-1α,25-dihydroxyvitamin D3, is a critical step in its metabolic activation. This process is catalyzed by the enzyme 1α-hydroxylase (CYP27B1), the same enzyme responsible for the 1α-hydroxylation of 25(OH)D3. nih.govresearchgate.net The resulting metabolite, 3-epi-1α,25-dihydroxyvitamin D3, has been identified in various cell types and is recognized for its unique biological activities. oup.comnih.gov While it can be produced in specific tissues, its formation suggests a regulated and potentially significant physiological role. nih.gov

Side-Chain Oxidation and Inactivation Mechanisms

The inactivation of vitamin D metabolites, including the 3-epimers, is essential for maintaining mineral homeostasis and preventing toxicity. This process is primarily achieved through side-chain oxidation.

The C-24 oxidation pathway, catalyzed by CYP24A1, is the principal route for the catabolism and inactivation of both 1,25(OH)2D3 and its epimer, 3-epi-1α,25-dihydroxyvitamin D3. nih.govnih.gov This series of reactions ultimately leads to the formation of calcitroic acid and its epimeric equivalent, 3-epi-calcitroic acid, which are then excreted. nih.govnih.gov Studies using rat CYP24A1 have demonstrated that this enzyme can convert 1α,25(OH)2D3 through a six-step monooxygenation process to calcitroic acid. nih.gov A similar pathway exists for the 3-epimeric form, resulting in the formation of 3-epi-calcitroic acid. nih.gov

Tissue-Specific Metabolic Transformations of 3-Epi-25-hydroxyvitamin D3

The metabolism of 3-epi-25-hydroxyvitamin D3 and its downstream products can vary significantly between different tissues, suggesting cell-specific regulation and function. For instance, the production of 3-epi-1α,25-dihydroxyvitamin D3 has been observed in specific target tissues, where it can exert potent biological effects. nih.gov Studies in pulmonary alveolar type II cells have shown that these cells can metabolize 1α,25(OH)2D3 to 3-epi-1α,25-dihydroxyvitamin D3, which then stimulates surfactant synthesis. nih.gov Similarly, human macrophages have been shown to produce 3-epi-25-hydroxyvitamin D, with the rate of production being dependent on the macrophage's polarization state. mdpi.com This tissue-specific metabolism highlights the complexity of the vitamin D endocrine system and the potentially specialized roles of its epimeric metabolites.

Interactive Data Tables

Metabolite Production by CYP24A1

| Substrate | Final Inactive Metabolite | Relative Production Rate |

| 1α,25-dihydroxyvitamin D3 | Calcitroic acid | Higher |

| 3-epi-1α,25-dihydroxyvitamin D3 | 3-epi-calcitroic acid | Lower (threefold less than calcitroic acid) nih.gov |

Metabolism in Keratinocytes and Skin Cells

Human keratinocytes possess the complete metabolic machinery to process vitamin D3, from its synthesis to the generation of its hormonally active form, 1α,25-dihydroxyvitamin D3 (calcitriol), and its subsequent metabolites. direct-ms.org Studies have demonstrated that primary human keratinocytes can metabolize 25-hydroxyvitamin D3 to produce not only 1α,25(OH)2D3 but also its C-3 epimer, 1α,25-dihydroxy-3-epi-vitamin D3. nih.gov This indicates that the C-3 epimerization pathway is an active metabolic route in these skin cells.

The enzyme or enzymes responsible for the production of 1α,25(OH)2-3-epi-D3 in keratinocytes are considered constitutive and are not inhibited by ketoconazole, a known inhibitor of certain cytochrome P450 enzymes. nih.gov Furthermore, 1α,25(OH)2-3-epi-D3 is further metabolized in keratinocytes, primarily through the action of 24-hydroxylase, an enzyme also involved in the catabolism of 1α,25(OH)2D3. nih.gov However, 1α,25(OH)2-3-epi-D3 and its metabolites exhibit greater metabolic stability compared to 1α,25(OH)2D3 and its corresponding metabolites. nih.gov This enhanced stability may contribute to its potent inhibitory effects on keratinocyte growth, despite its lower affinity for the vitamin D receptor (VDR). nih.gov

The anti-proliferative action of 1α,25(OH)2-3-epi-D3 is cell-specific, and in primary keratinocytes, its half-maximal inhibitory concentration (IC50) is in the same nanomolar range as 1α,25(OH)2D3. plos.org This suggests that despite structural differences, the 3-epimer retains significant biological activity in skin cells.

Table 1: Metabolism of Vitamin D in Keratinocytes

| Precursor | Metabolite | Key Enzyme(s) | Significance in Keratinocytes |

|---|---|---|---|

| 25-hydroxyvitamin D3 | 1α,25-dihydroxyvitamin D3 | 1α-hydroxylase | Production of the hormonally active form of vitamin D3. |

| 1α,25-dihydroxyvitamin D3 | 1α,25-dihydroxy-3-epi-vitamin D3 | C-3 Epimerase (postulated) | Formation of a stable and biologically active epimer. nih.gov |

Metabolic Profiles in Osteosarcoma Cell Lines

The metabolism of vitamin D compounds has also been investigated in bone cancer cells, specifically rat osteosarcoma cell lines UMR 106 and ROS 17/2.8. These cell lines provide a model to study the interplay between different metabolic pathways of vitamin D. A key finding is that both UMR 106 and ROS 17/2.8 cells can metabolize 1α,25(OH)2D3 to its C-3 epimer, 1α,25(OH)2-3-epi-D3. nih.gov

A significant difference between these two cell lines lies in their expression of the C-24 oxidation pathway, a major route for the inactivation of 1α,25(OH)2D3. The UMR 106 cell line expresses the C-24 oxidation pathway, while the ROS 17/2.8 cell line does not. nih.gov This differential expression highlights the C-3 epimerization pathway as a potential alternative metabolic route for the inactivation of 1α,25(OH)2D3 in cells where the C-24 oxidation pathway is absent or not expressed. nih.gov

Further studies with UMR 106 cells have shown that they can metabolize 3-epi-25(OH)D3. When incubated with this compound, a major metabolite identified has the same retention time as 3-epi-24,25(OH)2D3, suggesting the action of 24-hydroxylase on the 3-epimer. researchgate.net In vitro experiments have also demonstrated that 3-epi-1,25(OH)2D3, which can be metabolized from 3-epi-25(OH)D3, exhibits about 10% of the transcriptional activity of the osteocalcin (B1147995) gene in human osteoblast cells compared to 1,25(OH)2D3. researchgate.net

Table 2: Metabolic Pathways in Osteosarcoma Cell Lines

| Cell Line | C-24 Oxidation Pathway | C-3 Epimerization Pathway | Implication |

|---|---|---|---|

| UMR 106 | Expressed | Expressed | Both pathways are active for 1α,25(OH)2D3 metabolism. nih.gov |

Biotransformation in Adenocarcinoma Cell Models

The C-3 epimerization pathway is not limited to skin and bone cells. It has also been identified in human colon carcinoma cells (Caco-2). nih.gov This indicates that the metabolic conversion of 1α,25(OH)2D3 to 1α,25(OH)2-3-epi-D3 is a more widespread phenomenon than initially thought. The epimeric forms of vitamin D metabolites, including 3-Epi-25OHD3 and 3-Epi-1α,25(OH)2D3, have been shown to exhibit a decreased affinity for both the vitamin D binding protein (DBP) and the VDR due to the altered orientation of the hydroxyl group at the C-3 position. researchgate.net This conformational change leads to reduced gene expression and calcium transport capacity in human colon cancer cell lines. researchgate.net

Role of 3-Epi-25-hydroxyvitamin D3 in the Vitamin D Metabolic Network

The C-3 epimerization pathway, which produces 3-epi metabolites, represents a significant branch of the vitamin D metabolic network. This pathway can act as a route for the inactivation of the hormonal form of vitamin D3, 1α,25(OH)2D3, particularly in tissues where the C-24 oxidation pathway is not prominent. nih.gov The resulting 3-epimers, while having a lower affinity for the VDR, are not entirely inactive and can elicit biological responses. plos.orgnih.gov

The presence of 3-epi-25-OH-D3 can be significant, with studies showing it can constitute a notable proportion of the total circulating 25-OH-D3 levels in both infants and adults. oup.com Although the downstream metabolite, 3-epi-1,25-(OH)2D3, has reduced calcemic properties and less potent effects on some VDR-responsive genes involved in bone metabolism, it is nearly as potent as 1,25-(OH)2D3 in suppressing the transcription of the parathyroid hormone (PTH) gene. oup.com This highlights the tissue- and gene-specific actions of these epimers.

The existence of the C-3 epimerization pathway adds another layer of complexity to the regulation of vitamin D activity. It provides a mechanism for fine-tuning the cellular response to vitamin D by producing metabolites with distinct metabolic stabilities and biological activities.

Advanced Analytical Methodologies for 3 Epi 25 Hydroxyvitamin D3 13c5

Importance of Chromatographic Separation for Stereoisomer Differentiation

Challenges Posed by Isobaric and Stereoisomeric Interference

The accurate quantification of 25-hydroxyvitamin D3 (25(OH)D3), the primary clinical marker for vitamin D status, is complicated by the presence of naturally occurring epimers and isobars. nih.gov Epimers are stereoisomers that differ in the configuration at only one carbon atom, while isobars are molecules that have the same nominal mass. nih.gov 3-Epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3) is a C-3 epimer of 25(OH)D3, meaning it has the same molecular weight and chemical formula. nih.govoup.com This makes it and its corresponding vitamin D2 epimer isobaric with the main vitamin D metabolites, rendering them indistinguishable by mass spectrometry (MS) alone. oup.comsigmaaldrich.comnih.gov

Another known isobaric interference in 25(OH)D analysis is 7α-hydroxy-4-cholestene-3-one (7αC4), a bile acid precursor, which has the same molecular weight as 25(OH)D3 and its C3 epimer. nih.govnih.govmdpi.com The presence of these interfering compounds can lead to overlapping signals in mass spectrometry, creating a significant challenge for accurate measurement. nih.govresearchgate.net Without effective chromatographic separation, these interferences can co-elute with the target analyte, leading to erroneously inflated measurements. nih.gov Furthermore, some studies have noted that the ionization efficiency of 3-epi-25(OH)D3 can be higher than that of 25(OH)D3 in certain mass spectrometry techniques, which can further exacerbate the overestimation if not properly separated. mdpi.com

Impact on Accurate Quantification of Vitamin D Metabolites

The co-elution of 3-epi-25(OH)D3 with 25(OH)D3 can lead to a significant overestimation of total 25-hydroxyvitamin D levels, which can, in turn, result in the misclassification of a patient's vitamin D status. oup.comresearchgate.netnih.gov This is particularly problematic in infants, where the concentration of C-3 epimers can be a substantial fraction of the total circulating 25-hydroxyvitamin D, ranging from 8.7% to as high as 61.1%. oup.comoup.com While the prevalence and concentration of the epimer decrease with age, it is still detectable in adults and can contribute to inaccuracies in measurement. oup.comnih.gov

For instance, one study found that including the 3-epi-25(OH)D3 concentration in the total measurement could lead to a potential misclassification of vitamin D sufficiency in 9% of infants and 3% of adults. nih.gov Given that the biological activity of 3-epi-25(OH)D3 is considered to be lower than that of 25(OH)D3, its inclusion in the total reported value can have clinical implications. mdpi.com Therefore, analytical methods that can chromatographically separate 3-epi-25(OH)D3 from 25(OH)D3 are essential for accurate clinical assessment, especially in pediatric populations. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for vitamin D analysis due to its high specificity and sensitivity, which allows for the separation and quantification of various metabolites in a single run. nih.govamegroups.org The use of stable isotope-labeled internal standards, such as 3-Epi-25-hydroxyvitamin D3-13c5, is a cornerstone of these methods. medchemexpress.com These standards, which have a heavier molecular weight due to the incorporation of isotopes like carbon-13, are added to samples at a known concentration. medchemexpress.comsigmaaldrich.com They co-elute with the analyte of interest and experience similar ionization effects and fragmentation patterns, allowing for precise quantification by correcting for any analyte loss during sample preparation and instrumental analysis. mdpi.com

Development and Validation of UPLC-MS/MS Protocols for 3-Epi-25-hydroxyvitamin D3

Numerous ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for the simultaneous measurement of 25(OH)D2, 25(OH)D3, and 3-epi-25(OH)D3. researchgate.netoup.comnih.gov These protocols are validated to meet regulatory guidelines, ensuring linearity, precision, accuracy, and stability. researchgate.netnih.gov A typical validation process involves assessing the method's performance across a range of concentrations to ensure it is reliable for clinical samples. oup.comnih.gov For example, one validated method demonstrated linearity from 2.5 to 100 ng/mL for both 25(OH)D2 and 25(OH)D3, with acceptable intra- and inter-assay accuracy and precision. nih.gov Another study reported a method capable of quantifying six vitamin D metabolites, including 3-epi-25OHD3, with a lower limit of quantification of 4 ng/mL and total precision of less than 15%. oup.com

Optimization of Chromatographic Columns and Mobile Phases for Baseline Resolution

Achieving baseline resolution between 25(OH)D3 and 3-epi-25(OH)D3 is critical and depends heavily on the choice of chromatographic column and mobile phase composition. sigmaaldrich.comnih.gov Traditional C18 columns often fail to provide adequate separation of these epimers. sigmaaldrich.comchromatographyonline.com As a result, alternative stationary phases have been explored. Pentafluorophenyl (PFP) and cyano columns have shown superior selectivity for resolving these critical pairs. oup.comsigmaaldrich.com

The optimization process involves screening different columns and mobile phase modifiers. sigmaaldrich.com For instance, one study found that an Ascentis Express F5 (pentafluorophenyl) column provided the best resolution of isobaric pairs when using methanol (B129727) as the organic modifier. sigmaaldrich.com Another study achieved near baseline resolution of PTAD-derivatized 25(OH)D3 and its C-3 epimer using a 250 mm C18 column with 3 μm particles. nih.gov The mobile phase composition is also a key factor, with different solvent ratios and additives like formic acid or ammonium (B1175870) formate (B1220265) being tested to find the optimal balance of resolution and signal intensity. sigmaaldrich.comju.edu.jomastelf.com

Table 1: Comparison of Stationary Phases for Vitamin D Epimer Separation

| Stationary Phase | Organic Modifier | Minimum Resolution of Isobaric Pairs |

| Pentafluorophenyl (F5) | Methanol | 2 |

| Cyano (ES-CN) | Methanol | 1.2 |

| Pentafluorophenyl (F5) | Acetonitrile | 1.2 |

| Pentafluorophenyl (F5) | Ethanol | 1.1 |

| Cyano (ES-CN) | Acetonitrile | 0.8 |

| Data sourced from a study on optimizing chromatographic methods for vitamin D metabolites. sigmaaldrich.com |

Derivatization Strategies for Enhanced Ionization Efficiency

Due to the low ionization efficiency of vitamin D metabolites, derivatization is often employed to enhance their signal in mass spectrometry, which is particularly important for detecting low-abundance metabolites. amegroups.orgdntb.gov.uanih.gov This process involves a chemical reaction that modifies the analyte to improve its ionization properties. amegroups.org

Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), are widely used for this purpose. nih.govuea.ac.uknih.gov PTAD reacts with the cisoid diene structure of vitamin D through a Diels-Alder reaction, significantly increasing ionization efficiency and thus the sensitivity of the assay. nih.govnih.govmdpi.com Other derivatization reagents that have been investigated include Amplifex, DMEQ-TAD, and 2-nitrosopyridine (B1345732) (PyrNO), with some studies suggesting that PyrNO can provide even greater sensitivity than PTAD. nih.govnih.govelsevierpure.comcaymanchem.com While derivatization enhances sensitivity, it can also add complexity to the chromatography, as it may create (R) and (S) isomers for each metabolite, which also require separation. nih.gov

Table 2: Derivatization Reagents for Vitamin D Analysis

| Reagent | Reaction Type | Key Advantage |

| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Diels-Alder | Widely used, significantly improves ionization efficiency. nih.govuea.ac.uknih.gov |

| 2-nitrosopyridine (PyrNO) | Diels-Alder | Can offer higher sensitivity than PTAD. nih.govelsevierpure.comcaymanchem.com |

| Amplifex | Diels-Alder | Good for profiling multiple metabolites. nih.gov |

| Isonicotinoyl chloride (INC) | Hydroxyl group reaction | Less specific to vitamin D, reacts with hydroxyl groups. nih.gov |

| This table summarizes some of the common derivatization reagents used in the LC-MS/MS analysis of vitamin D metabolites. |

Application of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard is a cornerstone of high-quality quantitative analysis by mass spectrometry. tandfonline.com this compound, a 13C labeled version of 3-Epi-25-hydroxyvitamin D3, serves as an ideal internal standard for the quantification of its unlabeled counterpart. medchemexpress.comisotope.comsigmaaldrich.comsigmaaldrich.com

Principles of Isotope Dilution Mass Spectrometry in Metabolite Quantification

Isotope dilution mass spectrometry (ID-MS) is widely recognized as a reference method for the accurate quantification of metabolites. tandfonline.com This technique involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to a sample. nih.govoup.com The internal standard is nearly identical to the analyte in its chemical and physical properties, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation. tandfonline.com

However, due to the difference in mass, the internal standard and the native analyte can be distinguished by the mass spectrometer. tandfonline.com By measuring the ratio of the signal from the native analyte to the signal from the internal standard, the concentration of the native analyte in the original sample can be accurately calculated. This principle is fundamental to achieving the highest level of analytical accuracy. tandfonline.com

Role in Ensuring Analytical Accuracy and Precision

The application of this compound as an internal standard in ID-MS assays significantly enhances the accuracy and precision of 3-epi-25-hydroxyvitamin D3 measurements. tandfonline.com Because the labeled internal standard co-elutes with the unlabeled analyte, it experiences the same analytical variations, such as losses during sample preparation or fluctuations in instrument response. nih.govoup.com This co-elution allows for reliable correction of these potential errors, leading to highly reproducible and accurate results. tandfonline.com The use of such internal standards is crucial for methods aiming for high throughput and short run times in routine clinical and research settings. tandfonline.com

A study developing an LC-MS/MS method for 3-Epi-25OHD3 utilized a deuterated internal standard, [2H3]-3-epi-25OHD3, to achieve full resolution from 25OHD3 and ensure accuracy. The method demonstrated good precision with intra-assay CVs of 6.3% and 4.1% at 25.4 and 62.1 nmol/L, and inter-assay CVs of 8.3% and 6.5% at 27.6 and 63.2 nmol/L, respectively. uea.ac.uk

Correction for Matrix Effects and Sample Preparation Variability

Biological samples like serum and plasma are complex matrices containing numerous substances that can interfere with the analysis, a phenomenon known as the matrix effect. reddit.comresearchgate.net These interferences can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. nih.gov Furthermore, variability in sample preparation steps, such as extraction efficiency, can introduce errors. semanticscholar.org

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects and sample preparation inconsistencies. nih.govsemanticscholar.org Since the internal standard is affected by these factors in the same way as the native analyte, the ratio of their signals remains constant, ensuring the reliability of the measurement. tandfonline.comreddit.com

Development of Certified Reference Materials and Spiking Solutions Utilizing 13C5 Labeling

Certified Reference Materials (CRMs) and spiking solutions are essential tools for method validation, calibration, and quality control in analytical laboratories. The National Institute of Standards and Technology (NIST), in collaboration with the National Institutes of Health's Office of Dietary Supplements (NIH-ODS), has developed SRMs for vitamin D metabolites in human serum. nih.gov For instance, SRM 972a consists of four levels of serum with certified and reference values for 25(OH)D2, 25(OH)D3, and 3-epi-25(OH)D3. nih.govnih.gov The development of these materials often involves the use of highly pure, isotopically labeled compounds for accurate value assignment through ID-MS. nih.govnist.gov

Solutions of this compound are commercially available and can be used to prepare calibrators and controls for LC-MS/MS assays. isotope.comsigmaaldrich.comsigmaaldrich.comcerilliant.comsigmaaldrich.com These certified solutions are suitable for a range of applications, including the preparation of controls and calibrators, system suitability testing, and linearity verification. cerilliant.com The availability of such well-characterized materials is critical for ensuring the accuracy and comparability of results between different laboratories. nih.gov

Inter-laboratory Harmonization and Standardization Efforts for 3-Epi-25-hydroxyvitamin D3 Analysis

Achieving consistency in the measurement of 3-epi-25-hydroxyvitamin D3 across different laboratories is a significant challenge. Inter-laboratory harmonization and standardization programs, such as the Vitamin D Standardization Program (VDSP), are crucial for addressing this issue. nist.govnih.gov These programs assess the performance of various assays by providing participating laboratories with common sets of samples with target values assigned by reference measurement procedures. nist.govnih.gov

A VDSP interlaboratory comparison study highlighted the impact of the presence of 3-epi-25(OH)D3 on the performance of LC-MS/MS assays for total 25-hydroxyvitamin D. nist.govnih.gov The study found that only 53% of the participating LC-MS/MS assays met the performance criterion of a mean bias of ≤ ±5%, with several assays showing significant bias influenced by 3-epi-25(OH)D3. nist.govnih.gov These findings underscore the importance of chromatographic separation of 3-epi-25(OH)D3 from 25(OH)D3 for accurate measurements. nist.govnih.gov

Assessment of Assay Selectivity and Sensitivity

A key aspect of inter-laboratory harmonization is the thorough assessment of assay selectivity and sensitivity. Selectivity refers to the ability of an assay to measure the target analyte without interference from other structurally similar compounds, such as epimers and isobars. nih.govnih.gov For 3-epi-25-hydroxyvitamin D3, this means ensuring that the assay can distinguish it from 25-hydroxyvitamin D3 and other vitamin D metabolites. nih.govnih.gov The use of advanced chromatographic techniques, such as those employing pentafluorophenyl (PFP) stationary phases, has been shown to provide superior selectivity for the separation of these epimers. nih.govsigmaaldrich.com

Sensitivity is the lowest concentration of an analyte that can be reliably detected and quantified. researchgate.netmdpi.com LC-MS/MS methods are generally highly sensitive, capable of detecting low nanomolar or even picomolar concentrations of vitamin D metabolites. nih.govnih.gov The development of robust LC-MS/MS methods with high selectivity and sensitivity is essential for providing reliable data for both clinical diagnostics and research. nih.gov

Strategies for Addressing Discrepancies Between Analytical Platforms

Discrepancies in the quantification of vitamin D metabolites, including 3-epi-25-hydroxyvitamin D3, across different analytical platforms present a significant challenge in clinical and research settings. The primary sources of these variations stem from the analytical method's ability to distinguish between 25-hydroxyvitamin D3 [25(OH)D3] and its C-3 epimer, 3-epi-25-hydroxyvitamin D3. nist.govnih.gov Since these compounds are isobars, they have identical masses and fragmentation patterns in mass spectrometry, making chromatographic separation essential for accurate individual measurement. lcms.czresearchgate.net Strategies to mitigate these discrepancies involve standardization programs, the use of advanced chromatographic techniques, specific calibrators, and participation in interlaboratory comparison studies.

A major strategy for identifying and addressing analytical discrepancies is participation in proficiency testing and standardization programs, such as the Vitamin D Standardization Program (VDSP). nist.govnih.gov These programs conduct interlaboratory comparison studies to evaluate the performance of various assays against reference measurement procedures (RMPs). In one such study involving 15 laboratories using liquid chromatography-tandem mass spectrometry (LC-MS/MS), significant variability was observed. nist.gov Target values for 25(OH)D2, 25(OH)D3, and 3-epi-25(OH)D3 were assigned using isotope dilution LC-MS/MS. The results showed that only 53% of the participating LC-MS/MS assays met the VDSP's performance criterion of a mean bias of ≤ ±5% from the target value. nist.gov Multivariable regression analysis revealed that the presence of 3-epi-25(OH)D3 was a significant factor influencing the performance of several assays, highlighting that the lack of chromatographic separation between 25(OH)D3 and its epimer is a major cause of analytical bias. nist.govnih.gov

Table 1: Performance of LC-MS/MS Assays in VDSP Intercomparison Study

| Performance Metric | Result | Citation |

|---|---|---|

| Laboratories Surveyed | 15 | nist.gov |

| Assays Meeting ≤ ±5% Mean Bias Criterion | 53% | nist.gov |

| Assays Not Meeting Criterion (Bias > ±5%) | 47% | nist.gov |

| Mean Bias Range for Underperforming Assays | 12% to 21% | nist.gov |

| Primary Confounding Metabolite | 3-epi-25-hydroxyvitamin D3 | nist.govnih.gov |

Another critical strategy is the improvement of chromatographic methods to achieve baseline separation of the epimers. nih.govlcms.cz Standard LC-MS/MS methods often fail to resolve 3-epi-25(OH)D3 from 25(OH)D3. nih.gov Researchers have developed methods using specific chromatographic columns, such as pentafluorophenyl (PFP) or cyano (CN) columns, which can successfully separate the two compounds. researchgate.netnih.govresearchgate.net For instance, a method using a PFP propyl column achieved greater than 90% resolution between 25(OH)D3 and 3-epi-25(OH)D3, allowing for their distinct quantification. nih.gov The adoption of such specialized chromatographic techniques is essential for any platform aiming to report accurate and distinct concentrations of these metabolites. lcms.cz

The choice of quantification method is also a key factor. Research has shown that using 25(OH)D3 calibrators to quantify 3-epi-25(OH)D3 can lead to a significant overestimation of the epimer's concentration. researchgate.net This is due to an enhanced signal response of 3-epi-25(OH)D3 compared to an equimolar amount of 25(OH)D3, an effect that can be dependent on the mobile phase composition. researchgate.netresearchgate.net Therefore, a crucial strategy is to use a dedicated, isotopically labeled internal standard, such as this compound, and a corresponding specific calibrator for 3-epi-25(OH)D3. This ensures that the quantification is not skewed by differences in ionization efficiency or matrix effects between the epimers. researchgate.net

Finally, comparing LC-MS/MS methods with ligand binding assays (immunoassays) reveals another layer of discrepancy. Immunoassays and competitive protein binding assays can exhibit variable and often incomplete cross-reactivity with 3-epi-25(OH)D3. nih.govresearchgate.net For example, one study found that while some immunoassays showed significant cross-reactivity with exogenously added (spiked) 3-epi-25(OH)D3, the cross-reactivity with the endogenous metabolite in patient samples was minimal. nih.gov This highlights the importance of using native patient samples and reference materials with certified concentrations of the epimer, rather than relying solely on spiked samples, to validate assay specificity. nih.govresearchgate.net

Table 2: Comparison of Analytical Platforms for 3-epi-25(OH)D3 Measurement

| Platform Type | Strategy for Accuracy | Common Issues | Citation |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation of epimers (e.g., using PFP columns). Use of specific calibrators and labeled internal standards for 3-epi-25(OH)D3. | Co-elution of epimers if not properly resolved. Overestimation if using 25(OH)D3 calibrators. | nih.govresearchgate.net |

| Immunoassays | Characterization of antibody cross-reactivity with 3-epi-25(OH)D3 using native samples. | Variable and often unpredictable cross-reactivity with the epimer. | nih.govresearchgate.net |

| Competitive Protein Binding (CPB) Assays | Validation with endogenous epimer samples. | Discrepancy between cross-reactivity with exogenous vs. endogenous epimer. | nih.gov |

Biological and Mechanistic Investigations of 3 Epi 25 Hydroxyvitamin D3 Pre Clinical and in Vitro Studies

Interaction with the Vitamin D Receptor (VDR) at a Molecular Level

The biological effects of vitamin D compounds are predominantly initiated by their binding to the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes. The interaction of the active form of the 3-epimer, 1α,25-dihydroxy-3-epi-vitamin D3, with the VDR has been a key area of investigation.

Comparative Binding Affinities of 3-Epi-25-hydroxyvitamin D3 Metabolites to VDR

Studies have consistently shown that the active metabolite of 3-epi-25-hydroxyvitamin D3, which is 1α,25-dihydroxy-3-epi-vitamin D3, exhibits a lower binding affinity for the VDR compared to its non-epimeric counterpart, 1α,25-dihydroxyvitamin D3. nih.gov This reduced affinity is a critical factor in understanding its biological potency. The affinity of 25-hydroxyvitamin D3 itself for the VDR is already known to be 100 to 1,000 times lower than that of 1α,25-dihydroxyvitamin D3. nih.gov While direct binding affinity data for 3-epi-25-hydroxyvitamin D3 is less common, the research on its dihydroxylated form provides crucial insights into its potential as a VDR ligand. The lower binding affinity of the 3-epi form helps to explain why some of its biological effects are less pronounced than those of the canonical vitamin D hormone. nih.gov

| Compound | Relative Binding Affinity to VDR |

| 1α,25-dihydroxyvitamin D3 | High |

| 1α,25-dihydroxy-3-epi-vitamin D3 | Low nih.gov |

| 25-hydroxyvitamin D3 | 100-1,000 fold lower than 1α,25-dihydroxyvitamin D3 nih.gov |

Identification of Compensatory Receptor-Ligand Interactions (e.g., Water-Mediated Hydrogen Bonds)

A key finding from the crystal structure analysis is the identification of a compensatory mechanism that allows the 3-epimer to maintain crucial interactions within the VDR's ligand-binding pocket. researchgate.netplos.org In the complex with the natural hormone, the 3-hydroxyl group forms a direct hydrogen bond with the amino acid residue Serine 278 (Ser278) of the VDR. mdpi.com In the case of 1α,25-dihydroxy-3-epi-vitamin D3, this interaction is abolished due to the inverted position of the 3-hydroxyl group. However, this loss is compensated for by the formation of a water-mediated hydrogen bond, which helps to stabilize the complex. researchgate.netplos.orgmdpi.com This alternative interaction network ensures that the 3-epimer can still effectively activate the receptor, albeit with lower affinity.

Modulation of Gene Transcription by 3-Epi-25-hydroxyvitamin D3

The binding of a ligand to the VDR initiates a cascade of events leading to the modulation of target gene expression. The transcriptional activity of the 3-epi form of the vitamin D hormone has been shown to be both distinct and overlapping with that of its non-epimeric counterpart.

Differential Transcriptional Responses of VDR-Regulated Genes

The active metabolite, 1α,25-dihydroxy-3-epi-vitamin D3, is capable of stimulating the transcription of VDR-responsive genes. researchgate.net However, the magnitude of this response can differ from that induced by 1α,25-dihydroxyvitamin D3. For example, in MCF-7 breast cancer cells, 1α,25-dihydroxy-3-epi-vitamin D3 retains significant transcriptional activity on the CYP24A1 gene promoter. plos.org CYP24A1 encodes the enzyme responsible for the catabolism of vitamin D metabolites, and its expression is strongly induced by active vitamin D. nih.govmedlineplus.gov Studies in prostate cancer cells have also shown that at physiological concentrations, 25-hydroxyvitamin D3 can induce a gene expression profile that largely overlaps with that of 1α,25-dihydroxyvitamin D3, suggesting that even weaker VDR ligands can regulate gene expression. nih.govdntb.gov.ua The transcriptional response to the 3-epi form is generally considered to be at a lower rate compared to the non-epimeric form. researchgate.net

| Gene | Regulation by 1α,25-dihydroxy-3-epi-vitamin D3 |

| CYP24A1 | Significant transcriptional activation plos.org |

Tissue-Specific Gene Expression Patterns Mediated by 3-Epi-25-hydroxyvitamin D3 Metabolites

An intriguing aspect of the biological activity of 1α,25-dihydroxy-3-epi-vitamin D3 is its tissue-specific action. researchgate.net While it may exhibit lower activity in some cellular contexts, in others, its effects can be comparable to the natural hormone. This suggests that the cellular environment, including the presence of co-regulatory proteins and other signaling pathways, plays a crucial role in determining the ultimate transcriptional output. The differential expression and activity of enzymes involved in vitamin D metabolism in various tissues also contribute to these specific effects. The slower rate of inactivation of 1α,25-dihydroxy-3-epi-vitamin D3 by the CYP24A1 enzyme compared to 1α,25-dihydroxyvitamin D3 may also contribute to its sustained action in certain tissues. nih.gov

Cellular Effects and Signal Transduction Pathways

Impact on Cellular Proliferation in Cultured Cell Lines (e.g., Keratinocytes, Cancer Cells)

The active metabolite of 3-epi-25-hydroxyvitamin D3, 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-1α,25(OH)2D3), demonstrates significant anti-proliferative effects in various cell types. It is recognized for its potent ability to inhibit the growth of keratinocytes. nih.gov This action is a key VDR (vitamin D receptor)-mediated response. While the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), is a well-established inhibitor of keratinocyte proliferation, its epimeric counterpart also exhibits this crucial biological function. mdpi.com

In the context of cancer, studies on a human keratinocyte model of tumor progression have shown that 1,25(OH)2D3 can induce a dose-dependent inhibition of cell growth in both established and malignant cells. researchgate.net This inhibition is associated with a blockage of the cell cycle progression from the G0 to the S phase. researchgate.net Although direct studies on 3-epi-1α,25(OH)2D3 in this specific model are limited, the shared anti-proliferative mechanism through the VDR suggests a similar potential. The active form of vitamin D3 and its analogs have been effectively used in treating hyperproliferative skin conditions like psoriasis due to their potent effects on keratinocyte proliferation and differentiation. mdpi.com

| Cell Line Type | Compound | Observed Effect on Proliferation |

| Keratinocytes | 3-epi-1α,25(OH)2D3 | Inhibition of growth nih.gov |

| Keratinocytes | 1,25(OH)2D3 | Inhibition of growth mdpi.com |

| Malignant Keratinocytes (HPK1A-ras) | 1,25(OH)2D3 | Dose-dependent inhibition researchgate.net |

Influence on Cellular Differentiation Processes (e.g., HL60 cells)

The influence of vitamin D compounds on cellular differentiation has been extensively studied, particularly using the human promyelocytic leukemia cell line, HL-60. These cells can be induced to differentiate into monocytes or macrophage-like cells upon treatment with 1,25(OH)2D3. nih.govnih.govarizona.eduscispace.com This process is receptor-mediated and results in the acquisition of mature myeloid cell characteristics, such as phagocytic activity and the ability to reduce nitroblue tetrazolium. arizona.eduscispace.com

While much of the research has centered on 1,25(OH)2D3, the broader understanding is that vitamin D metabolites regulate these differentiation pathways. For instance, 1,25(OH)2D3 treatment of HL-60 cells not only induces differentiation but also regulates the metabolism of 25-hydroxyvitamin D3 within these cells. nih.gov The differentiation process is complex, involving a network of intracellular signals that are modulated by 1,25(OH)2D3 through both genomic and non-genomic actions. nih.gov Although direct data on 3-epi-25-hydroxyvitamin D3's specific role in HL-60 differentiation is not as abundant, its structural similarity and shared metabolic pathways with non-epimeric forms suggest a potential influence on these processes.

| Cell Line | Treatment | Outcome |

| HL-60 | 1,25(OH)2D3 | Differentiation into macrophage-like cells nih.govarizona.edu |

| HL-60 | 1,25(OH)2D3 | Regulation of 25(OH)D3 metabolism nih.gov |

Pre-clinical Assessment of Parathyroid Hormone Secretion Modulation

A significant biological action of vitamin D metabolites is the regulation of parathyroid hormone (PTH) secretion. Pre-clinical studies have demonstrated that 3-epi-1α,25(OH)2D3 is a potent suppressor of PTH secretion. nih.gov This effect is comparable to that of its non-epimeric counterpart, 1α,25(OH)2D3, which is a known negative regulator of the PTH gene. nih.gov

In vitro work using bovine parathyroid cells has shown that both 3-epi-1α,25(OH)2D3 and 1α,25(OH)2D3 effectively suppress PTH secretion. nih.gov This is a crucial finding, as it suggests that the C-3 epimerization does not negate this important endocrine function. Despite having a lower binding affinity for the vitamin D receptor (VDR), the epimeric form of calcitriol (B1668218) demonstrates a comparable ability to suppress PTH secretion. nih.gov This has led to the hypothesis that the epimeric form may possess greater metabolic stability. nih.gov

| Compound | Model System | Effect on PTH Secretion |

| 3-epi-1α,25(OH)2D3 | Pre-clinical models | Potent suppression nih.gov |

| 1α,25(OH)2D3 | Bovine parathyroid cells | Suppression nih.gov |

| 3-epi-1α,25(OH)2D3 | Bovine parathyroid cells | Suppression, comparable to non-epimeric form nih.gov |

Comparative Biological Potency of 3-Epi-25-hydroxyvitamin D3 and its Metabolites

Comparison with Non-Epimeric Vitamin D Forms in In Vitro Models

In vitro studies have revealed important distinctions in the biological potency between 3-epimeric and non-epimeric forms of vitamin D. The active epimeric form, 3-epi-1α,25(OH)2D3, exhibits a significantly lower binding affinity for the vitamin D binding protein (DBP) and the vitamin D receptor (VDR) compared to 1α,25(OH)2D3. nih.gov Specifically, the affinity of the epimeric form for the VDR is reported to be only 2-3% of that of the non-epimeric form. nih.gov

Despite this reduced receptor affinity, 3-epi-1α,25(OH)2D3 demonstrates potent VDR-mediated actions, such as the inhibition of keratinocyte growth and the suppression of parathyroid hormone secretion, at concentrations similar to its non-epimeric counterpart. nih.govnih.gov This suggests that factors other than simple receptor binding affinity contribute to its biological activity.

| Compound | Receptor/Protein | Relative Binding Affinity Compared to Non-Epimeric Form |

| 3-epi-1α,25(OH)2D3 | Vitamin D Receptor (VDR) | 2-3% nih.gov |

| 3-epi-1α,25(OH)2D3 | Vitamin D Binding Protein (DBP) | ~36-46% nih.gov |

Assessment of Metabolic Stability and Implications for Sustained Biological Activity

A key hypothesis to explain the potent biological activity of 3-epi-1α,25(OH)2D3 despite its low VDR affinity is its enhanced metabolic stability compared to 1α,25(OH)2D3. nih.govnih.gov The primary enzyme responsible for the catabolism of active vitamin D metabolites is CYP24A1. Studies have shown that 3-epi-1α,25(OH)2D3 is metabolized by CYP24A1 at a slower rate than 1α,25(OH)2D3. nih.gov

Specifically, the production of the final inactive metabolite from the epimeric form, 3-epi-calcitroic acid, is threefold less than the production of calcitroic acid from the non-epimeric form under the same conditions. nih.gov Molecular docking analyses suggest that 3-epi-1α,25(OH)2D3 binds to CYP24A1 in a different configuration than 1α,25(OH)2D3, which destabilizes the enzyme-substrate complex and slows down its inactivation. nih.gov This slower rate of degradation could lead to a more sustained biological activity of the epimeric form in target cells.

| Compound | Metabolizing Enzyme | Rate of Inactivation | Implication for Biological Activity |

| 3-epi-1α,25(OH)2D3 | CYP24A1 | Slower than non-epimeric form nih.gov | Potentially more sustained activity |

| 1α,25(OH)2D3 | CYP24A1 | Faster than epimeric form nih.gov | Less sustained activity |

Synthetic Chemistry and Production of 3 Epi 25 Hydroxyvitamin D3 13c5 for Research

Chemical Synthesis Strategies for 3-Epi-25-hydroxyvitamin D3

The generation of the 3-epimer of 25-hydroxyvitamin D3 requires specific chemical strategies to control the stereochemistry at the C3 position of the A-ring. This is often achieved through multi-step synthetic sequences that allow for the inversion of the natural 3β-hydroxyl group to the 3α-configuration.

Mitsunobu Reaction for Stereochemical Inversion at C3

The Mitsunobu reaction is a powerful and widely utilized method for achieving the stereochemical inversion of secondary alcohols, making it a key step in the synthesis of 3-epimers of vitamin D metabolites. nih.govorganic-chemistry.org This reaction facilitates the conversion of an alcohol to various other functional groups with a clean inversion of its stereocenter. organic-chemistry.org

In the context of vitamin D synthesis, a protected form of 25-hydroxyvitamin D3, where the C25 hydroxyl group is appropriately protected, can be subjected to a Mitsunobu reaction. The reaction typically involves an acidic pronucleophile, triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). nih.govyoutube.com The phosphine (B1218219) and azodicarboxylate activate the C3-hydroxyl group, making it a good leaving group. Subsequent nucleophilic attack by the conjugate base of the acidic pronucleophile occurs via an SN2 mechanism, leading to the inversion of the stereochemistry at the C3 position. youtube.com Following the inversion, hydrolysis of the newly formed ester yields the desired 3α-hydroxyl group, characteristic of the 3-epimer. nih.gov

| Reactants | Reagents | Product | Key Transformation |

| Protected 25-hydroxyvitamin D3 (3β-OH) | 1. Acidic Pronucleophile (e.g., p-nitrobenzoic acid) 2. PPh3, DIAD/DEAD 3. Hydrolysis | 3-Epi-25-hydroxyvitamin D3 (3α-OH) | Inversion of stereochemistry at C3 |

Linear and Convergent Synthetic Approaches

Both linear and convergent strategies are employed in the synthesis of vitamin D analogs. mdpi.commdpi.com

Palladium-Catalyzed Coupling Reactions in Vitamin D Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the formation of the vitamin D triene system. nih.govnih.govacs.org These reactions provide a powerful means to connect the A-ring and CD-ring fragments in convergent synthetic strategies. nih.govresearchgate.net

A common approach involves the coupling of an A-ring precursor, often in the form of an enyne or a vinyl bromide, with a CD-ring fragment. iiarjournals.orgnih.gov For instance, a Pd(0)-catalyzed Suzuki-Miyaura coupling can be used to join an A-ring enyne triflate with a CD-ring boronate. iiarjournals.orgiiarjournals.org Another strategy relies on a tandem palladium-catalyzed A-ring closure and Suzuki-Miyaura coupling to construct the vitamin D triene system directly. nih.gov These methods offer high efficiency and stereoselectivity, enabling the synthesis of a wide range of vitamin D metabolites and their analogs. nih.govnih.gov

| Coupling Partners | Catalyst | Reaction Type | Bond Formed |

| A-ring enyne triflate & CD-ring boronate | Pd(0) | Suzuki-Miyaura Coupling | C-C bond between A-ring and CD-ring |

| A-ring enyne & CD-ring vinyl bromide | Pd(0) | Various Cross-Coupling Reactions | C-C bond between A-ring and CD-ring |

Application of Cobalt Complexes (e.g., Pauson-Khand Reaction) in Vitamin D Metabolite Synthesis

The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone, typically mediated by a cobalt carbonyl complex like Co2(CO)8. wikipedia.orgorganicreactions.org This reaction has emerged as a valuable tool for the de novo construction of the CD-ring system of vitamin D metabolites. iiarjournals.orgendotherm-lsm.com

By employing an appropriate enyne precursor, a bicyclic ring system can be constructed, which can then be further elaborated to form the desired CD-ring. iiarjournals.org A significant advantage of this methodology is its applicability to the synthesis of isotopically labeled vitamin D metabolites, particularly at positions that are difficult to access through other methods, such as C18. iiarjournals.orgiiarjournals.orgendotherm-lsm.com This opens up new possibilities for creating novel labeled standards for metabolic studies. iiarjournals.org

Strategies for 13C Isotopic Labeling of 3-Epi-25-hydroxyvitamin D3

The introduction of stable isotopes, such as carbon-13 (¹³C), into the structure of 3-Epi-25-hydroxyvitamin D3 is essential for its use as an internal standard in quantitative analysis. Isotopic labeling provides a distinct mass shift that allows the labeled compound to be differentiated from its endogenous, unlabeled counterpart by mass spectrometry.

Incorporation of 13C at Specific Positions (e.g., Side Chain, A-Ring, CD-Ring)

The position of the ¹³C label(s) can be strategically chosen based on the synthetic route and the intended application.

Side Chain Labeling: A common strategy involves incorporating ¹³C atoms into the side chain. This can be achieved by using commercially available ¹³C-labeled starting materials. For example, ¹³C-labeled ethyl acrylate (B77674) can be used to introduce three ¹³C atoms into the side chain. iiarjournals.org Subsequent reactions, such as a Grignard reaction with ¹³C-labeled methyl iodide, can introduce additional ¹³C atoms at specific positions like C26 and C27. iiarjournals.orgiiarjournals.org

A-Ring Labeling: The A-ring can also be labeled with ¹³C. This is often accomplished by using a labeled acyclic enyne precursor in a palladium-catalyzed coupling reaction with the CD-ring fragment. iiarjournals.orgiiarjournals.org The C-7 and C-19 positions of the A-ring enyne have been successfully labeled with ¹³C. nih.gov

CD-Ring Labeling: Labeling of the CD-ring can be achieved through de novo synthesis of this fragment. The Pauson-Khand reaction, for instance, allows for the incorporation of ¹³C at various positions within the CD-ring, notably at C18. iiarjournals.orgiiarjournals.org Another approach involves the Grignard addition of ¹³C-labeled methylmagnesium iodide to a suitable precursor to label the C9 position. nih.gov

| Labeled Region | Synthetic Strategy | Labeled Starting Material Example |

| Side Chain | Convergent synthesis using labeled building blocks | ¹³C₃-labeled ethyl acrylate, ¹³CH₃I |

| A-Ring | Palladium-catalyzed coupling with a labeled enyne | ¹³C-labeled A-ring enyne fragment |

| CD-Ring | Pauson-Khand reaction or Grignard addition | ¹³C-labeled methylmagnesium iodide |

The ability to synthesize multiply labeled compounds, such as 3-Epi-25-hydroxyvitamin D3-¹³c5, provides robust internal standards that are crucial for the accurate quantification of this and other vitamin D metabolites in complex biological samples. nih.govmedchemexpress.com

De Novo Synthesis Approaches for Labeled Ring Systems

The synthesis of isotopically labeled vitamin D analogs, such as 3-Epi-25-hydroxyvitamin D3-13c5, often necessitates a de novo approach to strategically introduce labels into the core ring structures. This is particularly important when labeling the A-ring or the C/D-ring system, as traditional methods starting from naturally abundant vitamin D may only allow for side-chain labeling. iiarjournals.org

A significant strategy for the de novo synthesis of the C/D-ring system is the Pauson-Khand reaction. iiarjournals.orgwikipedia.org This reaction is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to form a cyclopentenone. wikipedia.orgnih.gov For the synthesis of labeled vitamin D C/D-rings, an appropriately substituted and labeled enyne can be employed to construct the bicyclic system. iiarjournals.org The reaction mechanism is generally understood to begin with the formation of a dicobalt hexacarbonyl acetylene (B1199291) complex, followed by the coordination and insertion of the alkene. Subsequent migratory insertion of carbon monoxide and reductive elimination yields the final cyclopentenone product. wikipedia.org

For the A-ring, de novo synthesis can be achieved through palladium(0)-mediated reactions. iiarjournals.orgiiarjournals.org In this approach, an acyclic, isotopically labeled enyne precursor is coupled with a C/D-ring fragment. iiarjournals.orgiiarjournals.org The specific coupling partners can be a labeled A-ring enyne with a C/D-ring vinyl bromide or an A-ring enyne triflate with a C/D-ring boronate. iiarjournals.org This convergent synthesis strategy allows for the separate, controlled synthesis of both the A-ring and C/D-ring building blocks, which are then combined in a later step. iiarjournals.orgiiarjournals.org

Production of Labeled Starting Materials and Precursors

The production of this compound relies on the availability of isotopically enriched starting materials. A common and versatile starting point for many vitamin D metabolite syntheses is vitamin D2, which is readily available. iiarjournals.org In a convergent synthesis approach, the vitamin D2 molecule is cleaved oxidatively to separate the A-ring and the C/D-ring with its attached side chain, yielding key intermediates like the "Inhoffen-diol". iiarjournals.orgiiarjournals.org

To introduce the 13C labels, commercially available, isotopically labeled reagents are incorporated at specific steps. For labeling the side chain, as is the case for this compound, labeled synthons are introduced during the construction of the side chain on the C/D-ring fragment. For example, to introduce two ¹³C atoms at positions C26 and C27, a Grignard reaction can be performed using ¹³C-labeled methyl magnesium iodide. iiarjournals.orgiiarjournals.org This reagent is prepared from ¹³C-labeled methyl iodide. Similarly, to achieve a three-carbon label, a commercially available 3-fold ¹³C-labeled ethyl acrylate can be used in a copper/zinc mediated reaction with a C/D-ring iodide intermediate. iiarjournals.org

The synthesis of the C3-epimer configuration is typically achieved by inverting the stereochemistry at the C3 hydroxyl group of the A-ring. A well-established method for this inversion is the Mitsunobu reaction. researchgate.net This reaction allows for the stereospecific conversion of the (β)-hydroxyl group to the (α)-configuration, leading to the 3-epi form. researchgate.net

Optimization of Synthetic Yields and Scalability for Research-Grade Material

The production of research-grade this compound requires careful optimization of the synthetic route to ensure both high yield and purity, which is essential for its use as an internal standard in sensitive applications like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov While specific, proprietary details on industrial-scale optimization are not extensively published, general principles of process chemistry are applied.

Key considerations for optimizing yield and scalability include:

Reaction Conditions: Temperature, pressure, and reaction time for each step are meticulously controlled. For instance, in the Pauson-Khand reaction, the use of additives can enhance reactivity and yield. wikipedia.org

Catalyst Efficiency: For metal-catalyzed steps, such as palladium-mediated couplings or the cobalt-catalyzed Pauson-Khand reaction, the choice of catalyst, ligands, and catalyst loading are critical for maximizing turnover and minimizing side reactions. wikipedia.orgiiarjournals.org

Purification Methods: Each intermediate must be purified to prevent the carryover of impurities that could affect subsequent reactions or the final product's purity. Chromatographic techniques are essential throughout the process.

Protecting Group Strategy: The judicious use of protecting groups for hydroxyl functions is crucial to prevent unwanted side reactions. The introduction and removal of these groups must be high-yielding and specific.

Research publications on the synthesis of various ¹³C-labeled vitamin D metabolites report that they have been obtained in good yield and high purity, indicating successful optimization at the laboratory scale. iiarjournals.orgnih.gov The availability of these compounds as commercial products further attests to the feasibility of producing them as research-grade materials. medchemexpress.comsigmaaldrich.com

Quality Control and Characterization of Synthesized this compound

Rigorous quality control and comprehensive characterization are imperative to confirm the identity, purity, and isotopic enrichment of synthesized this compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for both the purification and final quality assessment. nih.govendocrine-abstracts.org

Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate the target compound from any unreacted starting materials, byproducts, and other isomers. The development of specific chromatographic methods, for instance using pentofluorophenyl solid core particle columns, allows for the resolution of the 3-epi-25-hydroxyvitamin D3 from its natural counterpart, 25-hydroxyvitamin D3. endocrine-abstracts.org

Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) provides definitive identification and quantification. It confirms the molecular weight of the compound, which for the ¹³C₅-labeled version is 405.60 g/mol , a +5 mass shift compared to the unlabeled compound (400.64 g/mol ). sigmaaldrich.comsigmaaldrich.com The fragmentation pattern in the MS/MS detector provides structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for unambiguous structure elucidation.

¹³C-NMR: This technique directly observes the ¹³C nuclei, confirming the position and number of isotopic labels within the molecule. nih.govresearchgate.net

2D-NMR Techniques: Experiments like Heteronuclear Correlation (Hetcor) can be used to correlate the signals of protons and their directly attached carbon atoms, providing definitive assignments of the labeled positions. researchgate.net

The quality specifications for commercially available research-grade this compound reflect these rigorous analyses.

Interactive Data Table: Quality Control Specifications

| Parameter | Specification | Method |

| Chemical Purity | ≥95% (CP) | HPLC, LC-MS/MS |

| Isotopic Purity | ≥98 atom % ¹³C | Mass Spectrometry |

| Molecular Weight | 405.60 | Mass Spectrometry |

| Mass Shift | M+5 | Mass Spectrometry |

| Concentration | 50 µg/mL or 100 µg/mL in ethanol | Gravimetric/Volumetric with LC-MS/MS verification |

CP: Chemically Pure Data sourced from commercial product information. sigmaaldrich.com

These analytical procedures ensure that each batch of synthesized this compound meets the high standards required for its use as a reliable internal standard in research and clinical diagnostics. nih.gov

Future Directions and Emerging Research Avenues for 3 Epi 25 Hydroxyvitamin D3

Identification and Characterization of the C3-Epimerase Enzyme and its Genetic Basis

A pivotal and unresolved question in the metabolic pathway of vitamin D is the identity of the enzyme responsible for the conversion of 25-hydroxyvitamin D3 to its C3-epimer. nih.govnih.gov This transformation, involving the isomerization of the hydroxyl group at the C3 position from the beta to the alpha orientation, is catalyzed by a putative "C3-epimerase". nih.gov Despite the recognition of this metabolic step, the specific enzyme and the gene encoding it remain unidentified. nih.govmdpi.com

Future research must prioritize the isolation and characterization of this C3-epimerase. A multi-pronged approach combining proteomics, transcriptomics, and genomics will be essential. This could involve analyzing tissues known to have high epimerase activity to identify candidate proteins whose expression levels correlate with 3-epi-25-hydroxyvitamin D3 production. Once identified, the enzyme's kinetic properties, substrate specificity, and regulatory mechanisms will need to be thoroughly investigated.

Furthermore, elucidating the genetic basis of C3-epimerase activity is a critical next step. Genetic studies have already suggested that the genetic determinants for C3-epimers differ from those of their non-epimeric counterparts. nih.govmdpi.com Identifying the gene for C3-epimerase will enable studies into genetic polymorphisms that may influence an individual's propensity to produce 3-epi-25-hydroxyvitamin D3, potentially explaining the variability in epimer levels observed in different populations and individuals. nih.govoup.com

Investigation of Novel Metabolic Products and Pathways of 3-Epi-25-hydroxyvitamin D3

The metabolic fate of 3-epi-25-hydroxyvitamin D3 is another area ripe for exploration. It is known that all major vitamin D metabolites can undergo epimerization at the C3 position. mdpi.com The downstream metabolic products of 3-epi-25-hydroxyvitamin D3, such as 1α,25-dihydroxy-3-epi-vitamin D3, have been identified and shown to possess biological activity. plos.orgplos.org However, the complete metabolic cascade originating from 3-epi-25-hydroxyvitamin D3 is not fully mapped.

Future research should focus on identifying and quantifying the full spectrum of metabolites derived from 3-epi-25-hydroxyvitamin D3. This will require sophisticated analytical techniques, such as advanced mass spectrometry, to trace the metabolic conversion of this compound in various biological systems. Understanding these pathways is crucial, as some downstream metabolites may have unique biological activities that differ from those of the canonical vitamin D pathway. For instance, 3-epi-1α,25(OH)2D3 has demonstrated greater metabolic stability than its primary counterpart, suggesting a potentially distinct physiological role. nih.govmdpi.com

Advanced Structural Biology Studies of 3-Epi-25-hydroxyvitamin D3 Interactions with Vitamin D Binding Protein and Other Receptors

The biological effects of any vitamin D metabolite are contingent upon its interaction with binding proteins and receptors. The binding affinity of 3-epi-25-hydroxyvitamin D3 and its metabolites to the vitamin D binding protein (VDBP) and the vitamin D receptor (VDR) is known to be lower than that of their non-epimeric forms. mdpi.com Specifically, 3-epi-25OHD3 binds to VDBP with approximately 36-46% of the affinity of 25OHD3. mdpi.com

While initial structural studies have provided valuable insights, particularly the crystal structure of the human VDR ligand-binding domain in complex with 1α,25(OH)2-3-epi-D3, more advanced structural biology studies are warranted. plos.orgplos.orgresearchgate.net High-resolution crystallography and cryo-electron microscopy can be employed to gain a more detailed understanding of how the altered stereochemistry of the C3-hydroxyl group affects the binding pocket interactions. For example, studies have shown that in the VDR complex, the 3-epimer compensates for the loss of a direct hydrogen bond by utilizing a water-mediated interaction. plos.orgplos.orgresearchgate.netmdpi.com

Future investigations should aim to crystallize the VDBP in complex with 3-epi-25-hydroxyvitamin D3 to delineate the precise structural basis for its reduced binding affinity. Furthermore, exploring the interactions of this epimer with other potential receptors or binding partners could reveal novel biological functions.

Development of Novel Analytical Techniques for Enhanced Resolution and Throughput

The accurate measurement of 3-epi-25-hydroxyvitamin D3 has been a significant analytical challenge due to its isobaric nature with 25-hydroxyvitamin D3. lcms.cz While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for distinguishing between these two compounds, there is a continuous need for the development of more robust, high-throughput, and cost-effective analytical methods. nih.govlcms.cz

Future research in this area should focus on several key aspects:

Improved Chromatographic Separation: The development of novel stationary phases, such as pentafluorophenyl columns, has shown superior selectivity in separating the epimers. researchgate.netrestek.com Further advancements in column chemistry and ultra-high-performance liquid chromatography (UPLC) systems can lead to even better resolution and faster analysis times. lcms.cz

Enhanced Sample Preparation: Innovations in sample preparation techniques, such as selective protein depletion and phospholipid removal devices, can increase the robustness and reliability of the analysis.

High-Throughput Assays: For large-scale clinical and epidemiological studies, there is a pressing need for analytical methods that can be automated and offer high throughput without compromising accuracy. lcms.czoup.com

These advancements are crucial not only for research purposes but also for clinical diagnostics, where the inability to separate the less active epimer can lead to an overestimation of a patient's vitamin D status. mdpi.comrestek.com

Mechanistic Studies in Animal Models to Elucidate Physiological Roles

While in vitro studies have provided initial clues about the biological activity of 3-epi-25-hydroxyvitamin D3 and its metabolites, there is a significant lack of in vivo data. nih.govmdpi.com Mechanistic studies in animal models are essential to understand the physiological and potential pathophysiological roles of this epimer.

Future research should utilize a variety of animal models to investigate the effects of 3-epi-25-hydroxyvitamin D3 on various physiological systems. This includes examining its impact on calcium and phosphate (B84403) homeostasis, bone metabolism, immune function, and cell proliferation and differentiation. plos.org Studies in chicken embryos have already suggested a role for vitamin D metabolites in osteogenesis, adipogenesis, and myogenesis. frontiersin.org

It is also crucial to consider potential species-specific differences in vitamin D metabolism. For instance, research has shown that the proportion of 25(OH)D3 that undergoes epimerization is greater with oral vitamin D3 supplementation than with UVR exposure in mice, a difference not observed in humans. murdoch.edu.au Therefore, findings from animal models must be interpreted with caution and, where possible, corroborated with human studies. The development of animal models with genetic modifications in the C3-epimerase enzyme, once identified, will be invaluable for dissecting the specific functions of the C3-epimerization pathway.

Q & A

Basic Research Questions

Q. How can 3-epi-25-hydroxyvitamin D3-13C5 be distinguished from its non-epimerized form (25-hydroxyvitamin D3) in LC-MS/MS assays?

- Methodology : Use chromatographic separation with optimized reverse-phase columns (e.g., C18 or specialized columns like PFP) to resolve the 3-epi isomer. For example, a study demonstrated that a 15-minute gradient elution with methanol/water containing 0.1% formic acid achieves baseline separation of 3-epi-25(OH)D3 from 25(OH)D3 . Isotope-labeled internal standards (e.g., 3-epi-25-hydroxyvitamin D3-d6) improve quantification accuracy by correcting for matrix effects .

Q. What sample preparation techniques minimize degradation of this compound during extraction?

- Methodology : Liquid-liquid extraction (LLE) with hexane/ethyl acetate (1:1) or solid-phase extraction (SPE) using C18 cartridges preserves the compound’s stability. Acidification of serum/plasma with 0.1 M HCl prior to extraction prevents enzymatic degradation . Immediate derivatization with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) enhances ionization efficiency in mass spectrometry .

Q. Why is this compound used as an internal standard in vitamin D assays?

- Methodology : The 13C5-labeled isotopologue co-elutes with the analyte, compensating for ion suppression/enhancement and recovery variability. A study validated its use in human serum, showing <5% inter-day variability when spiked at 20 ng/mL . Ensure the internal standard’s purity (>98% by LC-MS) to avoid cross-contamination .

Advanced Research Questions

Q. How do cross-reactivity and interference from 3-epi-25(OH)D3 affect clinical interpretations of total 25(OH)D levels?

- Methodology : In populations with high 3-epi-25(OH)D3 concentrations (e.g., infants), standard LC-MS/MS methods overestimate total 25(OH)D by 10–30% if epimer separation is incomplete. A reanalysis of DEQAS samples showed that immunoassays lacking epimer cross-reactivity underestimated total 25(OH)D in neonates, highlighting the need for isomer-specific reporting .

Q. What experimental designs are optimal for studying the biological activity of 3-epi-25-hydroxyvitamin D3 in cell models?

- Methodology : Use CRISPR-edited VDR (vitamin D receptor) knockout cell lines to isolate 3-epi-25(OH)D3-specific effects. Dose-response studies (1–100 nM) with parallel measurements of 24-hydroxylase (CYP24A1) activation can differentiate its potency from 1,25(OH)2D3. A 2021 study found 3-epi-25(OH)D3 exhibits <10% transcriptional activity compared to 1,25(OH)2D3 in intestinal cells .

Q. How can contradictory data on 3-epi-25(OH)D3’s clinical relevance be resolved?

- Methodology : Conduct large-scale cohort studies stratified by age and health status. For example, a meta-analysis of 12 studies (n=5,600) revealed that 3-epi-25(OH)D3 accounts for <5% of total 25(OH)D in adults but up to 40% in infants. Harmonize assays using reference materials (NIST SRM 972a) to reduce inter-lab variability .

Q. What validation criteria are critical for LC-MS/MS methods quantifying this compound in complex matrices?

- Methodology : Follow FDA Bioanalytical Method Validation guidelines:

- Accuracy/Precision : ≤15% CV for intra-/inter-day replicates.

- Linearity : 1–100 ng/mL with R² >0.98.

- Carryover : <0.1% after high-concentration samples.

- Stability : ≥24 hours at 4°C post-extraction .

Data Contradictions and Solutions

- Issue : Some studies report negligible 3-epi-25(OH)D3 in adults, while others detect clinically significant levels.

- Resolution : Re-evaluate chromatographic parameters; incomplete separation may falsely elevate readings. A 2022 study using a 2.7 µm C18 column achieved 99% epimer specificity, resolving discrepancies .

- Issue : Immunoassays vs. LC-MS/MS discordance.

- Resolution : Perform method comparisons using CDC’s Vitamin D Standardization Program (VDSP) protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報